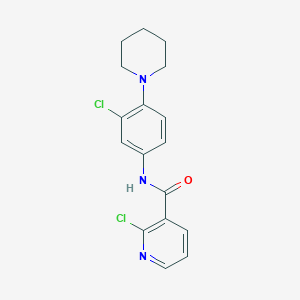
N-(2,3-dichlorobenzyl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorobenzyl)-2-phenylethanamine, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of phenylethylamines. It was initially developed as a potential antidepressant, but due to its stimulant properties, it has gained popularity as a recreational drug. BZP is known for its ability to induce euphoria, increase energy levels, and enhance cognitive performance. However, its use as a recreational drug is illegal in many countries due to its potential for abuse and adverse health effects.
Mécanisme D'action
N-(2,3-dichlorobenzyl)-2-phenylethanamine acts as a central nervous system stimulant by increasing the levels of dopamine and serotonin in the brain. It binds to the dopamine and serotonin transporters, which are responsible for regulating the levels of these neurotransmitters in the brain. By binding to these transporters, this compound prevents the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can lead to hyperglycemia and hyperlipidemia. This compound can also cause nausea, vomiting, and abdominal pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorobenzyl)-2-phenylethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. This compound also has well-documented pharmacological properties, making it a useful tool for studying the mechanisms of action of central nervous system stimulants.
However, the use of this compound in lab experiments is limited due to its potential for abuse and adverse health effects. Researchers must take precautions to ensure that the compound is handled safely and that its use is strictly controlled.
Orientations Futures
There are several future directions for research on N-(2,3-dichlorobenzyl)-2-phenylethanamine. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and depression. Further studies are needed to investigate its efficacy and safety in these applications.
Another area of interest is the development of analogs of this compound that have improved pharmacological properties. Researchers are exploring the use of computational methods to design analogs that have increased selectivity and potency.
Conclusion:
This compound is a synthetic compound with potential therapeutic applications. It acts as a central nervous system stimulant by increasing the levels of dopamine and serotonin in the brain. This compound has several advantages for use in lab experiments but is limited by its potential for abuse and adverse health effects. Future research on this compound will focus on its potential as a therapeutic agent and the development of analogs with improved pharmacological properties.
Méthodes De Synthèse
N-(2,3-dichlorobenzyl)-2-phenylethanamine is synthesized by reacting benzyl chloride with 2,3-dichlorophenethylamine in the presence of a base. The reaction yields this compound as the primary product, along with some impurities. The purity of this compound can be improved by further purification techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
N-(2,3-dichlorobenzyl)-2-phenylethanamine has been studied extensively in the scientific community due to its potential as a therapeutic agent. Several studies have investigated its antidepressant and anxiolytic properties. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood and behavior. It has also been studied as a potential treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain.
Propriétés
Formule moléculaire |
C15H15Cl2N |
|---|---|
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
N-[(2,3-dichlorophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H15Cl2N/c16-14-8-4-7-13(15(14)17)11-18-10-9-12-5-2-1-3-6-12/h1-8,18H,9-11H2 |
Clé InChI |
DIBYYCDRDDSXRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)

